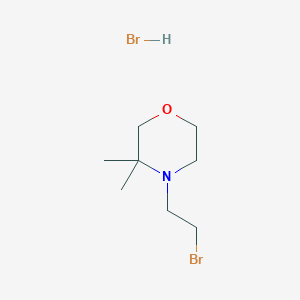

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is a chemical compound with the molecular formula C8H16Br2NO. It is a morpholine derivative, characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide typically involves the reaction of 3,3-dimethylmorpholine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the morpholine nitrogen, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the β-carbon. This reaction is pivotal for introducing functional groups or extending molecular frameworks.

Example Reactions:

-

Amination : Reacts with primary/secondary amines to form tertiary amines. For instance, treatment with morpholine derivatives yields extended amine products .

-

Thiol Substitution : Reacts with thiols (e.g., mercaptoethanol) to form thioether linkages under basic conditions.

| Reaction Type | Reagents/Conditions | Yield | Product | Citation |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, DCM, rt, 12h | 27% | Tertiary amine derivative | |

| Ether Formation | KOtBu, DMF, 0°C → rt | 27% | Alkoxy-spiro compound |

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes. This reaction is often observed in polar aprotic solvents like DMF or THF.

Mechanism :

-

Base abstracts a β-hydrogen, forming a carbanion intermediate.

-

Bromide leaves, generating an alkene (e.g., 3,3-dimethylmorpholine ethylene derivative).

Key Factors Influencing Elimination :

-

Solvent : High polarity solvents favor elimination over substitution.

-

Temperature : Elevated temperatures accelerate reaction rates.

Alkylation Reactions

The bromoethyl group acts as an alkylating agent , transferring the ethyl group to nucleophiles like amines, thiols, or carboxylates. This property is exploited in synthesizing pharmacophores and agrochemical intermediates .

Biological Relevance :

-

Alkylation of DNA or proteins disrupts cellular function, making the compound a candidate for studying cytotoxic agents.

Industrial Application :

-

Used in large-scale synthesis of spirocyclic compounds (e.g., tert-butyl 6-(2-morpholinoethoxy)-2-azaspiro[3.3]heptane-2-carboxylate) .

Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Yield | Product |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 35% | Biaryl derivative |

Stability and Reactivity Trends

-

Hydrolytic Stability : Stable in anhydrous conditions but hydrolyzes slowly in aqueous acidic/basic media to form 3,3-dimethylmorpholine and ethylene glycol derivatives.

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming unsaturated morpholine analogs.

Comparative Reactivity with Analogues

The dimethyl substitution at the 3-position sterically hinders the bromoethyl group, reducing reaction rates compared to non-methylated analogues.

| Compound | Relative Reaction Rate (SN2) |

|---|---|

| 4-(2-Bromoethyl)morpholine | 1.0 (baseline) |

| 4-(2-Bromoethyl)-3,3-dimethylmorpholine | 0.45 |

| 4-(2-Bromoethyl)-2,6-dimethylmorpholine | 0.32 |

Applications De Recherche Scientifique

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromoethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Bromoethyl)morpholine: Similar structure but lacks the dimethyl groups on the morpholine ring.

3,3-Dimethylmorpholine: Lacks the bromoethyl group.

2-Bromoethylamine: Contains the bromoethyl group but lacks the morpholine ring.

Uniqueness

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is unique due to the presence of both the bromoethyl group and the dimethyl-substituted morpholine ring. This combination imparts specific chemical reactivity and properties, making it valuable in various synthetic and research applications.

Activité Biologique

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

The compound consists of a morpholine ring substituted with a bromoethyl group, which significantly influences its reactivity and biological activity. The hydrobromide salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling cascades that affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary results suggest moderate antifungal effects, particularly against plant pathogenic fungi.

Antiviral Potential

Emerging studies have explored the antiviral potential of this compound. It has been evaluated for:

- Dengue Virus : Inhibitory effects against dengue virus have been observed, suggesting potential as an antiviral agent.

- Broad-Spectrum Activity : Some derivatives have shown activity against multiple viral strains, indicating a promising area for further research.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications to the bromoethyl or morpholine moieties can significantly impact biological efficacy. For instance:

Propriétés

IUPAC Name |

4-(2-bromoethyl)-3,3-dimethylmorpholine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO.BrH/c1-8(2)7-11-6-5-10(8)4-3-9;/h3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWOLGIEAOOMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1CCBr)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243513-12-2 |

Source

|

| Record name | 4-(2-bromoethyl)-3,3-dimethylmorpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.